
Mahanine
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La mahanine peut être synthétisée par diverses méthodes. Une approche courante consiste à extraire le composé des feuilles de Murraya koenigii en utilisant une extraction hydroalcoolique et une fractionnement avec de l'acétate d'éthyle. Le composé est ensuite purifié par chromatographie liquide à ultra-performance préparative (UPLC) et son identité est confirmée par spectrométrie de masse en chromatographie liquide (LC-MS) et spectroscopie de résonance magnétique nucléaire (RMN) .
Méthodes de production industrielle
La production industrielle de this compound implique généralement l'extraction d'une fraction enrichie en this compound (MEF) de Murraya koenigii. La méthode optimisée de préparation de la MEF garantit le rendement maximal en this compound avec une excellente activité antiproliférative in vitro contre les cellules cancéreuses. La MEF est stable jusqu'à 40 °C pendant au moins trois mois et conserve son activité biologique sur une large plage de pH .
Analyse Des Réactions Chimiques
Types de réactions
La mahanine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est son interaction avec les espèces réactives de l'oxygène (ROS), qui joue un rôle crucial dans son mécanisme d'action .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent l'oxyde nitrique (NO), le peroxyde d'hydrogène (H2O2) et divers antioxydants. Ces réactions se produisent souvent dans des conditions physiologiques, telles que celles que l'on trouve dans les environnements cellulaires .
Principaux produits formés
Les principaux produits formés à partir de réactions impliquant la this compound comprennent des dérivés oxydés et divers métabolites qui contribuent à ses activités biologiques. Par exemple, la génération de ROS induite par la this compound conduit à des dommages à l'ADN et à l'arrêt du cycle cellulaire dans les cellules cancéreuses .
Applications de recherche scientifique
Biologie: La this compound a montré une activité anticancéreuse significative en induisant l'apoptose et l'arrêt du cycle cellulaire dans diverses lignées de cellules cancéreuses, notamment le cancer du sein, du poumon et le glioblastome multiforme
Médecine: La capacité de la this compound à moduler les réponses immunitaires et à inhiber la prolifération des cellules cancéreuses en fait un candidat prometteur pour le développement de nouvelles thérapies anticancéreuses
Mécanisme d'action
La this compound exerce ses effets principalement par la génération d'espèces réactives de l'oxygène (ROS), ce qui conduit à un stress oxydatif et à des dommages subséquents à l'ADN dans les cellules cancéreuses. Ce stress oxydatif déclenche une réponse aux dommages à l'ADN (DDR) qui active les kinases de points de contrôle (Chk1/Chk2), conduisant à un arrêt du cycle cellulaire en phase G0/G1 . De plus, la this compound module diverses voies de signalisation oncogéniques, notamment KRAS, MET, AKT, mTOR et cMYC, qui contribuent à son activité anticancéreuse .
Applications De Recherche Scientifique
Anticancer Properties
Mahanine has been extensively studied for its anticancer effects across various types of cancer. Below are key findings from recent research:
- Cervical and Glioma Cancers : this compound has shown promise as an adjunct to conventional chemotherapeutic agents like cisplatin and paclitaxel. It enhances the efficacy of these drugs while reducing their required doses, thus minimizing toxicity. In vitro studies indicate that this compound inhibits cell proliferation in cervical carcinoma and glioma cell lines, with significant apoptosis induction observed through various assays (e.g., TUNEL and JC-1 staining) .
- Lung Cancer : Research indicates that this compound effectively inhibits the growth of both drug-sensitive and drug-resistant lung cancer cells (A549 and H1299 cell lines). The compound demonstrated a dose-dependent effect, with IC50 values around 10-12.5 µM. Mechanistically, it interferes with oncogenic signaling pathways involving KRAS, MET, AKT, mTOR, and cMYC, suggesting its potential for treating non-small cell lung cancer .
- Hepatocellular and Cholangiocarcinoma : this compound has been evaluated for its effects on HepG2 (human hepatocellular carcinoma) and HuCCT1 (cholangiocarcinoma) cells. Studies have indicated significant antiproliferative activity, further supporting its role as a potential therapeutic agent in liver cancers .
Preclinical Studies
Preclinical evaluations have highlighted the efficacy and safety profile of this compound:
- In Vitro Studies : this compound has demonstrated potent antiproliferative effects across various cancer cell lines representing different malignancies. A study involving sixteen different cancer types confirmed its broad-spectrum activity .
- In Vivo Models : Animal studies using xenograft models have shown that this compound can significantly inhibit tumor growth in ovarian and lung cancer models. These findings are crucial for progressing towards clinical trials .
Summary Table of this compound Applications
Cancer Type | Mechanism of Action | Key Findings |
---|---|---|
Cervical Cancer | Hsp90 inhibition; apoptosis induction | Reduced doses of cisplatin/paclitaxel needed |
Glioma | Apoptosis; cell proliferation inhibition | Significant IC50 values observed |
Lung Cancer | Targeting oncogenic pathways | Effective against drug-sensitive/resistant cells |
Hepatocellular Carcinoma | Antiproliferative effects | Significant growth inhibition |
Cholangiocarcinoma | Induction of apoptosis | Effective in multiple cancer models |
Mécanisme D'action
Mahanine exerts its effects primarily through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent DNA damage in cancer cells. This oxidative stress triggers a DNA damage response (DDR) that activates checkpoint kinases (Chk1/Chk2), leading to cell cycle arrest in the G0/G1 phase . Additionally, this compound modulates various oncogenic signaling pathways, including KRAS, MET, AKT, mTOR, and cMYC, which contribute to its anticancer activity .
Comparaison Avec Des Composés Similaires
La mahanine fait partie d'un groupe de composés appelés alcaloïdes carbazoliques, qui se caractérisent par leur structure aromatique tricyclique. Des composés similaires incluent:
Mahanimbine: Un dérivé déhydroxylé de la this compound, qui présente une activité apoptotique plus faible que la this compound.
Isothis compound: Un autre alcaloïde carbazolique avec des propriétés anticancéreuses similaires mais qui diffère par ses cibles moléculaires spécifiques.
Mahanimbicine: Un alcaloïde pyranocarbazolique doté d'une activité inhibitrice puissante contre la choléstéryl estérase pancréatique.
La capacité unique de la this compound à induire la génération de ROS et à moduler plusieurs voies de signalisation la distingue des autres alcaloïdes carbazoliques, ce qui en fait un composé multicible et multifonctionnel doté d'un potentiel thérapeutique significatif .
Activité Biologique
Mahanine is a carbazole alkaloid primarily derived from the leaves of Murraya koenigii, commonly known as curry leaf. This compound has garnered attention for its diverse biological activities, including antitumor, antileishmanial, and antimicrobial properties. This article delves into the various biological activities of this compound, supported by relevant research findings and case studies.
Anticancer Properties
This compound has been extensively studied for its anticancer effects across various cancer cell lines. Its mechanism of action includes the induction of apoptosis, cell cycle arrest, and modulation of signaling pathways.
- Induction of Apoptosis : this compound has been shown to induce apoptosis in human leukemia U937 cells by triggering mitochondrial dysfunction. This process involves:
- Cell Cycle Arrest : In studies involving Leishmania donovani promastigotes, this compound caused cell cycle arrest at the G2/M phase, leading to increased apoptosis at higher concentrations .
- Signaling Pathway Modulation : this compound modulates several signaling pathways, including:
Efficacy in Cancer Models
A study investigated the effects of this compound on HepG2 (human hepatocellular carcinoma) and HuCCT1 (cholangiocarcinoma) cells, demonstrating significant cytotoxicity and potential as a therapeutic agent .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens. Its effectiveness has been documented in both in vitro and in vivo studies.
Antileishmanial Activity
Research indicates that this compound possesses significant antileishmanial activity through:
- Induction of oxidative stress leading to apoptosis in Leishmania promastigotes.
- Enhanced generation of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages infected with Leishmania .
Summary of Biological Activities
The following table summarizes the key biological activities of this compound along with their mechanisms:
Biological Activity | Mechanism | Cell Lines/Models |
---|---|---|
Anticancer | Induces apoptosis via mitochondrial dysfunction | U937 cells, HepG2, HuCCT1 |
Cell Cycle Arrest | Arrests at G2/M phase leading to apoptosis | Leishmania donovani promastigotes |
Antimicrobial | Induces oxidative stress and ROS generation | Leishmania-infected macrophages |
Case Studies
- U937 Cells Study : In a controlled study, U937 cells treated with this compound showed a marked decrease in cell viability due to apoptotic processes initiated by mitochondrial disruption. The use of cyclosporine A was found to mitigate these effects, highlighting the role of mitochondrial permeability transition pores in this compound-induced cell death .
- Leishmaniasis Model : In vivo administration of this compound in murine models resulted in a significant reduction in parasite burden from Leishmania donovani, showcasing its potential as an effective treatment for leishmaniasis through immune modulation and direct antiparasitic action .
Propriétés
IUPAC Name |
3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-18-21-19(12-15(3)22(18)26-23)17-8-7-16(25)13-20(17)24-21/h6-9,11-13,24-25H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMBXHWBPZZCTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-Mahanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28360-49-8 | |
Record name | (R)-Mahanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
98 - 100 °C | |
Record name | (R)-Mahanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mahanine in prostate cancer cells?
A1: this compound disrupts androgen receptor (AR) signaling, a critical pathway in prostate cancer development, including castration-resistant prostate cancer (CRPC) [, ]. It inhibits both ligand-dependent and -independent AR transactivation, leading to a decline in AR target gene expression [].
Q2: How does this compound affect androgen receptor (AR) levels?
A2: this compound induces the export of AR from the nucleus to the cytoplasm, leading to its accumulation in the cytoplasm and subsequent proteasomal degradation [, ]. This decrease in AR levels occurs post-translationally, without affecting AR gene expression [].
Q3: Does this compound affect any specific AR phosphorylation sites?
A3: Yes, this compound diminishes ligand-induced AR phosphorylation at Ser-81, a site associated with prostate cancer cell growth and AR transactivity [].
Q4: What is the role of CDK1 in this compound's mechanism of action?
A4: this compound inactivates the mitotic kinase CDK1, which in turn, leads to the decline in AR phosphorylation at Ser-81 [].
Q5: How does this compound affect glioblastoma multiforme (GBM)?
A5: this compound acts as a mitochondrial complex-III inhibitor, inducing G0/G1 phase arrest in GBM cells []. This arrest is mediated by reactive oxygen species (ROS) accumulation, leading to DNA damage response (DDR) and subsequent activation of Chk1/Chk2 [].
Q6: What is the role of ROS in this compound's impact on pancreatic cancer?
A6: this compound induces early ROS accumulation, causing thiol oxidation, aggregation, and dysfunction of Hsp90 in pancreatic cancer cells []. This disruption of Hsp90 chaperone activity further leads to apoptosis [].
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C22H25NO and its molecular weight is 323.44 g/mol. These details can be derived from its chemical structure.
Q8: What spectroscopic data is available to characterize this compound?
A8: this compound has been characterized using various spectroscopic techniques including IR, NMR (1D and 2D), and Mass Spectrometry [, , , , ]. These techniques provide detailed information about its structure and functional groups.
Q9: Which functional groups of this compound are crucial for its cytotoxic activity?
A9: Studies involving chemically modified this compound derivatives have identified the C-7 hydroxyl group (-OH) and the -NH group as essential for its cytotoxic activity [].
Q10: How does the presence of the C-7 hydroxyl group influence this compound's activity?
A10: this compound exhibits enhanced apoptosis compared to its dehydroxy derivative, indicating a significant contribution of the C-7 -OH group to its activity [].
Q11: What is the role of the 9-NH group in this compound's activity?
A11: Methylation of the 9-NH group reduces this compound's apoptotic activity, suggesting its role in the compound's overall efficacy [].
Q12: What is known about the stability of this compound-enriched fraction (MEF)?
A12: MEF prepared from Murraya koenigii leaves remains stable at temperatures up to 40°C for at least 3 months []. Its biological activity is retained across a wide pH range (1-10) for approximately 3 hours, suggesting its suitability for oral administration [].
Q13: How does the bioavailability of this compound change when administered as MEF compared to pure this compound?
A13: Studies in rats have shown a 31% higher bioavailability of this compound when administered as MEF compared to pure this compound [].
Q14: What types of cancer cells have shown sensitivity to this compound in vitro?
A14: this compound has exhibited antiproliferative and apoptotic effects against a range of cancer cell lines in vitro, including lung, breast, prostate, ovarian, and pancreatic cancer cells [, , , , , ].
Q15: What is the efficacy of this compound in vivo?
A15: this compound and MEF have demonstrated promising anticancer effects in various in vivo models, including lung, ovarian, and pancreatic cancer xenograft models [, , ]. In these models, this compound effectively reduced tumor growth and improved survival rates.
Q16: What is the effect of this compound on wound healing?
A16: Topical application of this compound, particularly mahanimbicine, and M. koenigii extract, has shown to accelerate wound healing in rat models []. Enhanced collagen deposition, fibroblast formation, and reduced inflammation were observed in treated wounds.
Q17: What is the effect of geographical and seasonal variations on this compound content in Murraya koenigii?
A17: Studies have shown that the concentration of this compound and other carbazole alkaloids in Murraya koenigii varies depending on geographical location and season of harvest [, ]. This variation directly influences the in vitro and in vivo efficacy of MEF.
Q18: What analytical techniques are used for the quantification of this compound?
A18: High-performance liquid chromatography (HPLC) coupled with various detectors like DAD and MS/MS is widely employed for the quantification of this compound in plant material and formulations [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.